molecular formula C19H14FN5OS B2702407 N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 483293-79-4

N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2702407
CAS No.: 483293-79-4
M. Wt: 379.41
InChI Key: NNXIPEQJLRHXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrazolo[3,4-d]Pyrimidine Scaffold in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in drug discovery due to its structural resemblance to purine nucleotides, enabling competitive interactions with ATP-binding pockets of kinases. This bicyclic system consists of a pyrazole ring fused to a pyrimidine ring, creating a planar aromatic framework amenable to diverse substitutions. Its pharmacological profile spans anticancer, antiviral, and anti-inflammatory activities, with particular emphasis on kinase inhibition.

A critical advantage of this scaffold lies in its synthetic flexibility. Positions 1, 3, 4, and 6 permit functional group additions that modulate solubility, selectivity, and potency. For example, hydrophobic substituents at position 1 (e.g., phenyl groups) enhance binding to kinase hydrophobic regions, while electronegative groups at position 4 (e.g., thioether linkages) improve interactions with cysteine residues in target proteins. These features have driven its adoption in developing tyrosine kinase inhibitors, particularly against EGFR mutants resistant to first-generation therapies.

Discovery and Development Timeline

The evolution of pyrazolo[3,4-d]pyrimidine derivatives can be segmented into three phases:

  • Early Exploration (1980s–2000s): Initial studies focused on synthesizing the core scaffold and evaluating its intrinsic bioactivity. Key milestones included the identification of pyrazolo[3,4-d]pyrimidines as adenosine analogs capable of inhibiting phosphodiesterases and cyclin-dependent kinases.

  • Targeted Kinase Inhibition (2010–2020): Advances in crystallography enabled structure-based design. Researchers introduced sulfur-based linkers (e.g., thioacetamide groups) to exploit covalent binding with kinase domains. For instance, compound 12b from recent studies demonstrated IC~50~ values of 0.016 µM against wild-type EGFR, underscoring the efficacy of thioether modifications.

  • Contemporary Refinement (2020–Present): Current efforts prioritize overcoming drug resistance. Derivatives like N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide incorporate fluorinated aryl groups to enhance metabolic stability and selectivity for mutant EGFR isoforms.

Historical Significance in Heterocyclic Chemistry Research

The pyrazolo[3,4-d]pyrimidine scaffold has catalyzed three paradigm shifts in heterocyclic chemistry:

  • Scaffold Hybridization: Fusion of pyrazole and pyrimidine rings bridged traditional heterocyclic categories, inspiring hybrid systems like imidazopyridines and triazolopyrimidines.

  • Covalent Inhibition Strategies: The integration of thioether moieties (e.g., in the target compound) demonstrated the utility of reversible covalent binding for kinase inhibition, contrasting with non-covalent inhibitors like gefitinib.

  • Resistance Mitigation: Structural studies of derivatives highlighted the scaffold’s capacity to accommodate bulky substituents (e.g., 4-fluorophenyl groups), circumventing steric hindrance caused by EGFR T790M mutations.

Structural Evolution Table

Era Key Modification Biological Impact
1980s Unsubstituted core Baseline kinase affinity
2000s Aryl groups at position 1 Enhanced hydrophobic pocket binding
2010s Thioether linkers at position 4 Covalent interaction with cysteine residues
2020s Fluorinated aryl acetamides Improved selectivity for mutant EGFR

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5OS/c20-13-6-8-14(9-7-13)24-17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXIPEQJLRHXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 4-aminopyrazole and formamide, under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.

    Thioether formation: The thioether linkage is formed by reacting the pyrazolo[3,4-d]pyrimidine derivative with a thiol, such as 4-fluorothiophenol, under basic conditions.

    Acetamide formation: The final step involves the acylation of the thioether intermediate with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Thioether-Based Reactions

The thioether group (-S-) serves as a key reactive site, enabling oxidation and nucleophilic substitution (Table 1).

Reaction TypeConditionsProductApplicationSource
Oxidation to sulfone H₂O₂, acetic acid, 60°C, 6hPyrazolo-pyrimidine sulfone derivativeEnhances polarity and stability
Alkylation Alkyl halides, K₂CO₃, DMF, 80°CS-alkylated derivativesModifies pharmacokinetic properties

Example :

Thioether+R-XBaseS-R+HX\text{Thioether} + \text{R-X} \xrightarrow{\text{Base}} \text{S-R} + \text{HX}

This reaction diversifies the compound’s side chains for structure-activity relationship (SAR) studies.

Acetamide Functionalization

The acetamide group (-NHCO-) participates in hydrolysis and condensation reactions (Table 2).

Reaction TypeConditionsProductOutcomeSource
Acid-catalyzed hydrolysis HCl (6M), reflux, 12hCarboxylic acid derivativeIncreases water solubility
Base-mediated cleavage NaOH (2M), EtOH, 70°C, 8hThiol intermediateEnables linker replacement

Mechanistic Insight :
The acetamide’s carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack under basic conditions.

Pyrazolo[3,4-d]pyrimidine Core Modifications

The heterocyclic core undergoes electrophilic substitution and metal-catalyzed cross-coupling (Table 3).

Reaction TypeConditionsProductSignificanceSource
Bromination Br₂, DCM, 0°C, 2h6-Bromo-pyrazolo-pyrimidine derivativeEnables Suzuki-Miyaura couplings
Suzuki coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl analogsExpands aromatic pharmacophore

Example Reaction :

Core+Ar-B(OH)2Pd catalystBiaryl derivative\text{Core} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Biaryl derivative}

This modification enhances target affinity in kinase inhibition assays .

Fluorophenyl Substituent Reactivity

The 4-fluorophenyl group participates in nucleophilic aromatic substitution (SNAr) due to fluorine’s electron-withdrawing effect (Table 4).

Reaction TypeConditionsProductUtilitySource
SNAr with amines Piperidine, DMSO, 120°C, 24h4-Piperidinophenyl derivativeImproves blood-brain barrier penetration
Defluorination LiAlH₄, THF, reflux, 6hDefluorinated phenyl analogReduces metabolic degradation

Key Insight :
The para-fluorine’s activation of the aromatic ring facilitates regioselective substitutions .

Reaction Selectivity Challenges

Competing reactivity between functional groups necessitates precise control:

  • Thioether vs. acetamide hydrolysis : Acidic conditions favor thioether oxidation, while basic conditions cleave the acetamide.

  • Core bromination vs. fluorophenyl substitution : Excess bromine leads to over-halogenation at C6 and C2 positions .

Emerging Reaction Frontiers

Recent advancements include:

  • Photoredox catalysis : For C-H functionalization of the pyrimidine ring .

  • Enzymatic resolution : To isolate enantiomerically pure derivatives via lipase-mediated hydrolysis.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is C21H19FN6SC_{21}H_{19}FN_6S, with a molecular weight of approximately 374.4 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. These compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been designed to target CDK2, leading to reduced tumor growth in preclinical models .

Case Study:
A study reported the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives that demonstrated significant inhibitory activity against CDK2 with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis indicated that modifications at the C4 position of the pyrazole moiety enhanced potency against cancer cell lines .

Histone Lysine Demethylase Inhibition

Another promising application of this compound is its role as an inhibitor of histone lysine demethylases (KDMs). These enzymes are involved in epigenetic regulation and are implicated in various diseases, including cancer.

Case Study:
Research has shown that specific derivatives can selectively inhibit KDM4 and KDM5 subfamilies with high potency. For example, compounds derived from this scaffold exhibited IC50 values below 100 nM against KDM enzymes, indicating their potential as therapeutic agents for epigenetic modulation in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
CDK2 InhibitionCyclin-dependent kinase 20.5 - 5
KDM InhibitionKDM4/KDM50.039 - 0.078
Antitumor ActivityVarious cancer cell linesVaries by compound

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Yield (%) Key Reference
N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide C20H16FN5OS 393.44 4-fluorophenyl Not reported Not reported
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide C21H18N6O2S 418.48 4-acetamidophenyl Not reported Not reported
N-(4-Fluorobenzyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide C20H16FN5OS 393.44 4-fluorobenzyl Not reported Not reported
N-(4-Methoxyphenyl)-2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide (XIIa) C23H22ClN7O 471.92 4-methoxyphenyl, piperazine linker 180–182 70
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) C20H20N4O3S 396.46 3,4-dimethoxyphenyl, pyridinyl Not reported Not reported

Key Observations :

  • The 4-fluorophenyl substituent in the target compound enhances lipophilicity compared to the 4-acetamidophenyl analog (), which may improve membrane permeability .
  • Epirimil’s dimethoxyphenyl and pyridinyl groups contribute to its anticonvulsant activity, contrasting with the fluorophenyl group’s role in kinase inhibition .
Anticancer Activity :
  • The derivative 4-(4-fluorophenyl)-6-oxo-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1,6-dihydropyrimidine-5-carbonitrile (71) () inhibits EGFR-TK with IC50 values comparable to erlotinib, suggesting the fluorophenyl-thioacetamide motif is critical for kinase binding .
  • N-(4-fluorophenyl) analogs may exhibit similar antiproliferative effects, though specific data for the target compound are pending.
Anticonvulsant Activity :
  • Epirimil () demonstrated potent anticonvulsant activity in rodent models, attributed to its dimethoxyphenyl group, which enhances CNS penetration. Structural differences (fluorophenyl vs. dimethoxyphenyl) likely result in divergent therapeutic applications .

Computational and Molecular Dynamics Studies

  • RMSF and Rg Plots (): Analogs like XIIb and XVI showed stable protein-ligand interactions in 50 ns simulations, with lower RMSF values (<2 Å) indicating rigid binding to kinase domains .
  • Molecular Docking (): Epirimil’s docking scores correlated with anticonvulsant efficacy, suggesting that substituent polarity and steric bulk are critical for target engagement .

Biological Activity

N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

1. Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C17H12FN5S
  • Molar Mass : 335.37 g/mol
  • CAS Number : Not specifically referenced but related compounds have CAS numbers indicating their classification.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • EGFR Inhibition : Compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in various cancers. For instance, derivatives have demonstrated IC50 values as low as 0.016 µM against wild-type EGFR and notable activity against mutant forms (IC50 = 0.236 µM) .
  • Anticancer Activity : Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell migration and cycle progression. For example, a related compound effectively inhibited tumor growth in MCF-7 breast cancer models .

3. Biological Activities

The biological activities associated with this compound include:

Anticancer Properties

  • Compounds from this class have shown significant anti-proliferative effects in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The most potent derivatives exhibited IC50 values ranging from 8.21 to 26 µM .

Antimicrobial Activity

  • Recent studies have highlighted the antimicrobial potential of pyrazolo derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.22 µg/mL .

4. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study A Demonstrated significant EGFR inhibition with an IC50 of 0.016 µM for derivative compounds .
Study B Showed that related pyrazolo compounds induced apoptosis in MCF-7 cells and inhibited migration .
Study C Evaluated antimicrobial properties with MIC values indicating strong activity against S. aureus .

5. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its multifaceted biological activities, particularly in cancer therapy and antimicrobial applications. Ongoing research is crucial for elucidating its full therapeutic potential and optimizing its efficacy through structural modifications.

Q & A

Q. Why do some analogs show high in vitro potency but poor in vivo efficacy?

  • Resolution :
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability. Fluorinated compounds often exhibit rapid clearance due to P-glycoprotein efflux.
  • Formulation Adjustments : Use nanoemulsions or liposomal encapsulation to enhance in vivo retention (e.g., as demonstrated for pyrimidine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.